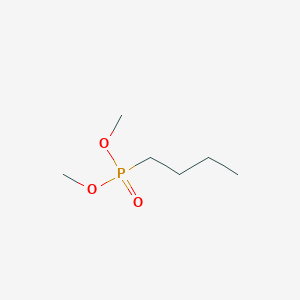

Dimethyl butylphosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24475-23-8 |

|---|---|

Molecular Formula |

C6H15O3P |

Molecular Weight |

166.16 g/mol |

IUPAC Name |

1-dimethoxyphosphorylbutane |

InChI |

InChI=1S/C6H15O3P/c1-4-5-6-10(7,8-2)9-3/h4-6H2,1-3H3 |

InChI Key |

VGZFGWCRKIHMDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Pathways to Dimethyl Butylphosphonate and Its Derivatives

Direct Synthesis Routes for Dimethyl Butylphosphonate

The formation of the fundamental carbon-phosphorus bond in this compound is primarily achieved through well-established organophosphorus reactions.

Michaelis-Arbuzov Reaction and Analogous Alkylation Processes

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, including this compound. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an alkyl halide, like a butyl halide. wikipedia.orgd-nb.info The mechanism initiates with the SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, typically through another SN2 attack by the displaced halide ion on one of the ester's alkyl groups, to yield the final phosphonate (B1237965) and a new alkyl halide. wikipedia.org

For the synthesis of dimethyl n-butylphosphonate, trimethyl phosphite is reacted with an n-butyl halide (e.g., n-butyl bromide or iodide). cdnsciencepub.comgoogle.com The reaction generally requires elevated temperatures, often between 120 °C and 160 °C, and can be performed neat or in a solvent. wikipedia.orgcdnsciencepub.com One study noted that when the reaction between trimethyl phosphite and n-butyl iodide is conducted in acetonitrile (B52724), a significant competing reaction occurs, leading to the formation of dimethyl methylphosphonate (B1257008) alongside the desired dimethyl n-butylphosphonate. cdnsciencepub.comoregonstate.edu

| Reactants | Conditions | Product(s) | Observations |

| Trimethyl phosphite, n-Butyl iodide | Acetonitrile, 50°C | Dimethyl n-butylphosphonate, Dimethyl methylphosphonate | More dimethyl methylphosphonate was formed than the n-butyl derivative. cdnsciencepub.comoregonstate.edu |

| Trimethyl phosphite, n-Butyl bromide | ~110°C | Dimethyl n-butylphosphonate, Methyl bromide | Methyl bromide is evolved as a gas. cdnsciencepub.com |

Alternative Phosphorylation Strategies

Beyond the Arbuzov reaction, other methods can be employed to create the phosphonate structure. The Michaelis-Becker reaction provides an alternative pathway by reacting a dialkyl phosphite (like dimethyl phosphite) with an alkyl halide in the presence of a base. researchgate.net This method was utilized for the synthesis of dimethyl n-alkylphosphonates, demonstrating its applicability for forming the P-C bond. mdpi.comresearchgate.net Phase-transfer catalysis has been successfully applied to the Michaelis-Becker synthesis of dialkyl methyl phosphonates, including the n-butyl derivative, using a two-phase system (H₂O/CH₂Cl₂) with benzyl (B1604629) triethyl ammonium (B1175870) chloride as the catalyst. researchgate.net

The Atherton-Todd reaction, while primarily used for generating phosphoramidates or phosphates, proceeds through a dialkyl chlorophosphate intermediate formed from a dialkyl phosphite. wikipedia.orgbeilstein-journals.org This reactive intermediate can, in principle, be used to form other phosphonate derivatives. The reaction typically involves a dialkyl phosphite, carbon tetrachloride, and a base. wikipedia.org

Functional Group Interconversions and Derivatization of Butylphosphonates

Once the butylphosphonate scaffold is synthesized, its ester and acid functionalities can be manipulated to create a diverse range of derivatives.

Selective Esterification and Transesterification Reactions

Mixed phosphonate esters, where the two alkoxy groups on the phosphorus atom are different, can be synthesized from symmetrical dialkyl butylphosphonates. A modern approach involves the chemoselective activation of a starting phosphonate, such as diethyl butylphosphonate, with triflic anhydride (B1165640) in the presence of 2-iodopyridine. d-nb.infonih.gov The resulting highly reactive intermediate can then be treated with a different alcohol to yield a mixed ester. d-nb.infonih.gov This method allows for the preparation of various mixed phosphonates that are otherwise difficult to access. nih.gov

Transesterification can also be achieved through other means. The McKenna procedure, which involves reacting a dialkyl phosphonate with a halotrimethylsilane (like bromotrimethylsilane), proceeds via a transesterification that forms a bis(trimethylsilyl) phosphonate intermediate. nih.gov Subsequent reaction with an alcohol (methanolysis) or water (hydrolysis) can then yield the desired phosphonate ester or phosphonic acid. nih.gov

Conversion to Butylphosphonic Acid and Other Phosphonate Analogs

The most direct method for converting this compound to butylphosphonic acid is through acid-catalyzed hydrolysis. nih.govbeilstein-journals.org This is typically accomplished by refluxing the dialkyl phosphonate with a concentrated mineral acid, most commonly hydrochloric acid (HCl), for several hours. nih.govbeilstein-journals.org The reaction proceeds in two steps: hydrolysis of the first ester group to form the monoester, followed by the slower hydrolysis of the second ester group to yield the final phosphonic acid. nih.gov

| Starting Material | Reagents | Conditions | Yield |

| This compound | 12 M HCl | 100°C, 6 h | 85-92% |

| Diethyl butylphosphonate | 12 M HCl | 100°C, 8 h | 80-88% |

A milder alternative to harsh acid hydrolysis is the McKenna reaction. nih.gov This procedure uses bromotrimethylsilane (B50905) (TMSBr) to dealkylate the phosphonate ester, followed by a methanolysis or hydrolysis step to liberate the free phosphonic acid. nih.govbeilstein-journals.org This method is particularly useful when acid-sensitive functional groups are present in the molecule.

Formation of Phosphonamidates and Related Nitrogen-Containing Derivatives

Phosphonamidates, which are analogs of phosphonates where one or more ester oxygen atoms are replaced by nitrogen, can be synthesized from butylphosphonate derivatives. A versatile method starts with a dialkyl butylphosphonate (e.g., diethyl butylphosphonate), which is activated with triflic anhydride. The resulting intermediate readily reacts with a variety of nitrogen nucleophiles, including primary and secondary amines, as well as protected amino acids like proline, to form the corresponding phosphonamidates. d-nb.infonih.gov

| Phosphonate Substrate | Amine Nucleophile | Conditions | Product |

| Diethyl phenylphosphonate | Morpholine | 1. Tf₂O, 2-I-Pyridine, TEAC; 2. Lithium amide of morpholine | Phenyl(morpholino)phosphinate |

| Diethyl phenylphosphonate | Benzylamine | 1. Tf₂O, 2-I-Pyridine, TEAC; 2. Lithium amide of benzylamine | N-Benzyl-P-phenylphosphonamidate |

| Diethyl butylphosphonate | Proline derivative | 1. Tf₂O, 2-I-Pyridine, TEAC; 2. Proline derivative | Butylphosphonamidate of proline |

Alternatively, the classic Atherton-Todd reaction provides a route to phosphoramidates from dialkyl phosphites, an amine, a base, and a chlorine source like carbon tetrachloride. beilstein-journals.orgnih.gov Another classical approach involves the conversion of butylphosphonic acid to butylphosphonic dichloride by reacting it with a chlorinating agent such as thionyl chloride. mdpi.com This dichloride is a key intermediate that can then react with two equivalents of an amine to produce a phosphonic diamide.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organophosphorus compounds, including phosphonates. These approaches aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects like energy efficiency, waste reduction, and the use of safer solvents and catalysts. For the synthesis of this compound and its derivatives, several green methodologies have been explored, offering significant advantages over traditional synthetic routes.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it minimizes waste generation, reduces environmental impact, and lowers costs. rsc.org Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of various phosphonates, often leading to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.netmdpi.com

Several strategies are employed to facilitate reactions without a solvent medium. One common method involves the use of heterogeneous solid catalysts that can be easily recovered and reused. researchgate.net For instance, the synthesis of α-hydroxyphosphonates, a class of phosphonate derivatives, has been achieved under solvent-free conditions using catalysts such as sodium-modified fluorapatite (B74983) (Na@FAP), sulphamic acid, and potassium carbonate. researchgate.net The Pudovik reaction, a key route to α-hydroxyphosphonates, benefits significantly from these protocols. researchgate.net

Mechanochemistry, specifically ball milling, is another prominent solvent-free technique. rsc.org This method uses mechanical force to induce chemical reactions, eliminating the need for any solvent and often enabling reactions that are difficult to achieve in solution. rsc.org Grinding the reactants together, sometimes with a catalytic amount of an agent like piperazine (B1678402) or sodium carbonate, has been shown to be an effective method for producing phosphonate derivatives. mdpi.com

Research has demonstrated the effectiveness of solvent-free conditions for various phosphonate syntheses. For example, in the synthesis of a series of phenylcarbamoylphosphonates, a solvent-free reaction using a silica-supported Lewis acid catalyst (SiO2-CeCl3·7H2O) at 50°C resulted in an 88% yield in just 40 minutes. rsc.org This was a significant improvement over reactions conducted in solvents like THF, ethanol, or dichloromethane, which produced lower yields even over much longer reaction times. rsc.org Similarly, the synthesis of phosphinothioates and phosphonothioates has been achieved with nearly quantitative yields by heating reactants at 50°C for as little as 5-10 minutes under solvent-free and catalyst-free conditions. mdpi.com

Table 1: Comparison of Solvent-Free vs. Solvent-Based Synthesis of Phosphonate Derivatives This table provides an interactive summary of research findings on the synthesis of various phosphonate derivatives, comparing solvent-free protocols with traditional solvent-based methods.

| Product Type | Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylcarbamoylphosphonates | 4-Nitrophenyl isocyanate, Diethyl phosphite | SiO2-CeCl3·7H2O, 50°C | None (Solvent-Free) | 40 min | 88% | rsc.org |

| Phenylcarbamoylphosphonates | 4-Nitrophenyl isocyanate, Diethyl phosphite | SiO2-CeCl3·7H2O, 55°C | Tetrahydrofuran (THF) | 6-18 h | 75% | rsc.org |

| Phenylcarbamoylphosphonates | 4-Nitrophenyl isocyanate, Diethyl phosphite | SiO2-CeCl3·7H2O, 55°C | Dichloromethane | 6-18 h | 64% | rsc.org |

| α-Hydroxyphosphonates | Aldehydes, Trialkyl phosphites | None (Catalyst-Free) , 25°C, Ultrasound | None (Solvent-Free) | 10-35 min | 84-94% | mdpi.comrsc.org |

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green organic synthesis. rsc.orgnih.govoatext.com These techniques can dramatically reduce reaction times, increase product yields, and enhance energy efficiency compared to conventional heating methods. oatext.comsmolecule.com

Ultrasound-Promoted Synthesis Ultrasound-assisted synthesis utilizes the energy of sonic waves to create acoustic cavitation in the reaction medium—the formation, growth, and implosion of microscopic bubbles. rsc.orgresearchgate.net This process generates localized high-pressure and high-temperature spots, which can break chemical bonds and accelerate reaction rates. researchgate.net Like microwaves, ultrasound is considered an eco-friendly method. rsc.org

Numerous studies have highlighted the benefits of sonication for synthesizing phosphonate derivatives. sciforum.net For instance, a catalyst-free and solvent-free synthesis of α-hydroxyphosphonates from aldehydes or ketones and trialkyl phosphites under ultrasound irradiation yielded products in 84–94% within 10 to 37 minutes. rsc.org In another study, the use of ultrasound in the synthesis of α-aminophosphonates significantly improved yields and reduced reaction times compared to conventional methods at reflux or room temperature. rsc.org When comparing a conventional method to an ultrasound-assisted one for a camphorsulfonic acid-catalyzed synthesis of α-hydroxyphosphonates, sonication shortened the reaction times from 30–75 minutes to just 8–15 minutes while maintaining similar high yields (85–93%). mdpi.com

Table 2: Effect of Energy Source on Reaction Time and Yield for Phosphonate Synthesis This interactive table summarizes research findings comparing conventional heating with microwave and ultrasound-assisted techniques for the synthesis of phosphonate derivatives.

| Product Type | Catalyst | Energy Source | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Hydroxyphosphonates | Camphorsulfonic Acid | Conventional Heating | 30-75 min | 85-93% | mdpi.com |

| α-Hydroxyphosphonates | Camphorsulfonic Acid | Ultrasound | 8-15 min | 85-93% | mdpi.com |

| α-Aminophosphonates | N/A | Conventional (Reflux) | 2 h | 10% | rsc.org |

| α-Aminophosphonates | N/A | Ultrasound | 40-55 min | 78-93% | rsc.org |

Reaction Mechanisms and Chemical Reactivity of Dimethyl Butylphosphonate

Fundamental Reaction Pathways Involving the Butylphosphonate Moiety

The reactivity of dimethyl butylphosphonate is primarily centered around the phosphorus atom, which is susceptible to various transformations. These reactions fundamentally involve interactions at the phosphorus center and the potential cleavage of its bonds to carbon and oxygen.

Nucleophilic Attack on the Phosphorus Center

A predominant reaction pathway for phosphonate (B1237965) esters, including this compound, is nucleophilic attack at the electrophilic phosphorus center. tandfonline.commdpi.com This process is central to many of its transformations. The initial step in these reactions is typically the addition of a nucleophile to the phosphorus atom, forming a transient pentacoordinate intermediate. smolecule.com This intermediate can then proceed through various pathways depending on the nature of the nucleophile and the reaction conditions.

The phosphorus-carbon (P-C) bond in non-substituted alkylphosphonates like this compound is generally stable and less prone to cleavage compared to the phosphorus-oxygen (P-O) bonds. tandfonline.com Theoretical studies on similar dimethyl alkylphosphonates indicate that the P-C bond is inert towards cleavage under typical nucleophilic attack conditions. tandfonline.com

Cleavage Mechanisms of P-C and P-O Bonds

The cleavage of bonds connected to the phosphorus atom in this compound dictates the final products of its reactions.

P-O Bond Cleavage: This is the more common cleavage pathway for unsubstituted alkylphosphonates. tandfonline.commdpi.com In both acidic and basic hydrolysis, the cleavage of the P-O bond is the typical route. mdpi.com For instance, under acidic conditions, the reaction can proceed through either an AAc2 (acyl-oxygen cleavage) or AAl1 (alkyl-oxygen cleavage) mechanism, both of which ultimately lead to the breaking of the P-O ester linkage. smolecule.com The AAc2 mechanism involves a nucleophilic attack on the phosphorus atom, while the AAl1 mechanism involves the formation of a carbocation from the alkyl group of the ester. nih.gov

P-C Bond Cleavage: Cleavage of the P-C bond in simple alkylphosphonates is significantly more difficult and generally requires harsh conditions. wikipedia.org However, the stability of the P-C bond can be dramatically altered by the presence of substituents on the alkyl group. For example, the introduction of electron-withdrawing groups, such as chlorine atoms on the methyl group of methylphosphonates, significantly facilitates P-C bond cleavage. tandfonline.comnih.gov While unsubstituted dimethyl methylphosphonate (B1257008) undergoes exclusive P-O bond cleavage, the trichlorinated version reacts exclusively via P-C bond dissociation. tandfonline.comnih.gov For this compound, lacking such activating groups, P-C bond cleavage is not a favored pathway under normal conditions. There is, however, evidence of enzymatic cleavage of the C-P bond in other alkylphosphonates by certain bacteria. hawaii.edu

| Reaction Type | Reagents/Conditions | Primary Bond Cleavage | Product Type |

| Nucleophilic Substitution | Nucleophiles (e.g., OH⁻, RO⁻) | P-O | Phosphonic acid monoester or salt |

| Acid Hydrolysis | Strong acid (e.g., HCl), heat | P-O | Butylphosphonic acid |

| McKenna Reaction | Bromotrimethylsilane (B50905) (BTMS) followed by solvolysis | P-O | Butylphosphonic acid |

Phosphonate Carbanion Chemistry and its Applications

The carbon atom adjacent to the phosphonate group (the α-carbon) exhibits acidic properties, allowing for the formation of a carbanion, which is a key intermediate in several important carbon-carbon bond-forming reactions.

Generation and Stabilization of α-Phosphonate Carbanions

The protons on the α-carbon of this compound can be abstracted by a strong base to generate an α-phosphonate carbanion. wikipedia.org The resulting carbanion is stabilized by the adjacent phosphonate group through delocalization of the negative charge onto the phosphoryl oxygen. This stabilization makes the carbanion a soft and highly nucleophilic species. wikipedia.orgalfa-chemistry.com Common bases used for this deprotonation include sodium hydride (NaH), lithium salts, and potassium salts. wikipedia.orgalfa-chemistry.com

Horner-Wadsworth-Emmons Reaction and Olefination Mechanisms

The most significant application of α-phosphonate carbanions derived from compounds like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of the phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. wikipedia.org

The mechanism of the HWE reaction begins with the formation of the phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde or ketone, which is the rate-limiting step. wikipedia.org This addition leads to the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates (oxaphosphetanes). wikipedia.org These intermediates then eliminate a dialkyl phosphate (B84403) salt (in this case, dimethyl phosphate) to form the alkene. wikipedia.org

A key feature of the HWE reaction is its stereoselectivity, which generally favors the formation of the (E)-alkene (trans-isomer). wikipedia.orgalfa-chemistry.com This selectivity is attributed to the thermodynamic stability of the intermediates leading to the E-product. nih.gov The degree of E-selectivity can be influenced by several factors, including the steric bulk of the reactants and the reaction temperature. wikipedia.org For instance, increasing the steric bulk of the aldehyde and using higher reaction temperatures can enhance the formation of the (E)-alkene. wikipedia.org

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Base | Major Alkene Product (Stereochemistry) |

| This compound | Benzaldehyde | NaH | (E)-1-Phenyl-1-pentene |

| This compound | Cyclohexanone | NaH | 1-Butylidenecyclohexane |

| This compound | Propanal | Li/Na/K salts | (E)-2-Heptene |

Hydrolytic and Solvolytic Mechanisms of Phosphonate Esters

This compound, like other phosphonate esters, is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bonds by water. This process can be catalyzed by either acid or base. mdpi.comwikipedia.org

Under acidic conditions, the hydrolysis of dialkyl butylphosphonates is a widely used method for preparing the corresponding butylphosphonic acid. smolecule.com The reaction proceeds in a consecutive two-step mechanism due to the presence of two methyl ester groups. smolecule.com The mechanism can follow either an AAc2 or AAl1 pathway, depending on the specific reaction conditions and the structure of the alkyl groups. smolecule.com The kinetics of this acid-catalyzed hydrolysis typically follow pseudo-first-order behavior. smolecule.com

Base-catalyzed hydrolysis also proceeds via nucleophilic attack on the phosphorus center, leading to the cleavage of the P-O ester bond. mdpi.com However, unlike acid hydrolysis which directly yields the phosphonic acid, basic hydrolysis initially forms the salt of the phosphonic acid monoester, and further hydrolysis is required to obtain the free acid. nih.gov

A milder method for the dealkylation of phosphonate esters is the McKenna reaction, which utilizes bromotrimethylsilane (BTMS). nih.govbeilstein-journals.org This reaction involves the conversion of the dialkyl phosphonate into a bis(trimethylsilyl) ester intermediate, which is then easily cleaved by solvolysis (e.g., with methanol (B129727) or water) to yield the phosphonic acid. nih.govbeilstein-journals.org The mechanism involves an initial silylation at the phosphoryl oxygen. nih.govbeilstein-journals.org

| Hydrolysis/Solvolysis Method | Reagents | Key Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | 12 M HCl, 100°C | Protonated phosphonate | Butylphosphonic acid smolecule.com |

| Base-Catalyzed Hydrolysis | NaOH/LiOH | Phosphonic acid monoester salt nih.gov | Salt of butylphosphonic acid |

| McKenna Reaction | 1. BTMS2. H₂O or MeOH | Bis(trimethylsilyl) butylphosphonate nih.govbeilstein-journals.org | Butylphosphonic acid |

Tautomeric Equilibria and Isomerization Processes in Phosphonate Systems

Dialkyl phosphonates, such as this compound, are formally known as dialkyl phosphites and exist in a tautomeric equilibrium with a trivalent phosphorus form. The two tautomers are the tetracoordinate phosphonate form, >P(O)H, and the trivalent phosphite (B83602) form, P-OH.

(RO)2P(O)H ⇌ (RO)2POH

For most dialkyl phosphonates, the equilibrium lies overwhelmingly towards the tetracoordinate phosphonate form. wikipedia.org This stability of the P(V) form is a key feature of their chemistry. For instance, in the case of diethyl phosphite, the equilibrium constant for tautomerization has been calculated to be heavily in favor of the phosphonate tautomer. cdnsciencepub.comcdnsciencepub.com This preference is attributed to the greater strength of the P=O double bond compared to the P-O single bond and the O-H bond in the phosphite form.

Quantum chemical studies have been employed to calculate the energies of the phosphite and phosphonate tautomers, confirming that unless significant electron-withdrawing groups are present on the phosphorus moiety, the equilibrium strongly favors the phosphonate structure. dtic.mil The different dipole moments of the tautomers can influence their interactions with surfaces and solvents. dtic.mil

The position of the phosphite-phosphonate equilibrium is significantly influenced by the electronic nature of the substituents attached to the phosphorus atom.

Electron-donating groups , such as alkyl groups, tend to stabilize the pentavalent phosphonate form (>P(O)H). The presence of the butyl group and the two methoxy (B1213986) groups in this compound means the equilibrium is almost completely shifted towards the phosphonate tautomer.

Electron-withdrawing groups , on the other hand, favor the trivalent phosphite (P-OH) form. mdpi.com This effect has been observed in studies of various substituted phosphine (B1218219) oxides and related compounds. nih.govresearchgate.net

Computational studies have demonstrated a clear relationship between the electronic properties of the substituents and the stability of the tautomers. For H-phosphonates, H-phosphinates, and secondary phosphine oxides, it has been shown that reagents with electron-donating substituents exist in an equilibrium shifted towards the pentavalent form, while those with electron-withdrawing substituents have a strong preference for the trivalent form. mdpi.com The solvent can also play a role, with polar solvents potentially influencing the position of the equilibrium. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Dimethyl Butylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like dimethyl butylphosphonate. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constants

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound offer a detailed picture of the hydrocarbon framework and the methoxy (B1213986) groups attached to the phosphorus atom. While specific experimental data for this compound is not widely published, expected chemical shifts and coupling constants can be predicted based on the analysis of closely related structures like dibutyl butylphosphonate and dimethyl methylphosphonate (B1257008). rsc.orgchemicalbook.com

In the ¹H NMR spectrum, distinct signals are expected for the protons of the butyl chain (α-CH₂, β-CH₂, γ-CH₂, and δ-CH₃) and the methoxy groups (-OCH₃). The protons on the carbon adjacent to the phosphorus atom (α-CH₂) would appear as a multiplet due to coupling with both the neighboring protons of the butyl chain and the phosphorus nucleus. The methoxy protons would likely appear as a doublet due to coupling with the ³¹P nucleus, a characteristic feature of phosphonates.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the butyl chain and the methoxy groups will each give rise to a distinct signal. The chemical shifts of these carbons are influenced by their proximity to the electronegative oxygen and phosphorus atoms. Furthermore, the signals for the carbons in the butyl chain and the methoxy groups are expected to be split into doublets due to coupling with the ³¹P nucleus (¹JPC, ²JPC, etc.). For instance, the carbon atom directly bonded to phosphorus (Cα) would exhibit a large one-bond coupling constant (¹JPC).

Expected ¹H NMR Data for this compound This table is illustrative and based on typical values for similar phosphonates.

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Butyl CH₃ | ~0.9 | Triplet (t) | ⁷.³ (H-H) |

| Butyl CH₂ (γ) | ~1.4 | Sextet | ~7.5 (H-H) |

| Butyl CH₂ (β) | ~1.6 | Quintet | ~7.5 (H-H) |

| Butyl CH₂ (α) | ~1.7 | Multiplet | (H-H, H-P) |

Expected ¹³C NMR Data for this compound This table is illustrative and based on typical values for similar phosphonates.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to P-coupling) | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Butyl Cδ (CH₃) | ~14 | Singlet or small doublet | |

| Butyl Cγ (CH₂) | ~24 | Doublet (d) | |

| Butyl Cβ (CH₂) | ~26 | Doublet (d) | |

| Butyl Cα (CH₂) | ~25 | Doublet (d) | ~145 (¹JPC) |

³¹P NMR Spectroscopy for Phosphorus Environment Elucidation

³¹P NMR spectroscopy is a highly sensitive and informative technique for characterizing organophosphorus compounds. huji.ac.il Since ³¹P has a natural abundance of 100% and a wide chemical shift range, it provides a clear window into the electronic environment of the phosphorus atom. huji.ac.il For this compound, the ³¹P NMR spectrum is expected to show a single resonance, confirming the presence of a single phosphorus environment.

The chemical shift of this peak is characteristic of a phosphonate (B1237965) ester. For comparison, the ³¹P chemical shift for dibutyl butylphosphonate is reported to be around +33.12 ppm. rsc.org The exact chemical shift for this compound would be influenced by the electronic effects of the dimethyl ester groups compared to dibutyl esters. In a proton-coupled ³¹P spectrum, this signal would be split into a complex multiplet due to coupling with the protons on the adjacent methoxy and butyl groups. However, ³¹P spectra are typically acquired with proton decoupling, resulting in a sharp singlet.

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show correlations between the adjacent protons of the butyl chain (e.g., between α-CH₂ and β-CH₂, β-CH₂ and γ-CH₂, and γ-CH₂ and δ-CH₃), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signals correspond to which carbon signals in the butyl chain and the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around non-protonated centers or across heteroatoms. For this compound, HMBC would show correlations from the methoxy protons to the phosphorus atom (via the oxygen) and to the methoxy carbon. It would also show correlations from the α-protons of the butyl chain to the phosphorus atom, providing definitive evidence for the P-C bond.

Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and the conformational properties of this compound by probing its molecular vibrations.

Vibrational Band Assignments for P=O and P-C Moieties

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Of particular diagnostic importance are the vibrations of the phosphoryl (P=O) and phosphonate (P-C) groups.

P=O Stretching Vibration: The phosphoryl group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1250-1200 cm⁻¹. This band is often weaker in the Raman spectrum. The exact frequency of the P=O stretch is sensitive to the electronic environment and can be influenced by the nature of the alkyl and alkoxy groups attached to the phosphorus atom.

P-C Stretching Vibration: The stretching vibration of the phosphorus-carbon bond is expected to appear in the fingerprint region of the spectrum, generally between 800 and 650 cm⁻¹. This band can be of variable intensity in both IR and Raman spectra.

Other Characteristic Vibrations: Other notable vibrations include the C-H stretching of the alkyl and methoxy groups (around 3000-2850 cm⁻¹), C-H bending vibrations (around 1470-1370 cm⁻¹), and P-O-C stretching vibrations (a strong, broad band around 1030 cm⁻¹).

Expected Vibrational Band Assignments for this compound This table is illustrative and based on typical values for similar phosphonates.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Alkyl, Methoxy) | 2850 - 3000 | IR, Raman |

| P=O Stretch | 1200 - 1250 | IR (Strong), Raman (Weak) |

| C-H Bend | 1370 - 1470 | IR, Raman |

| P-O-C Stretch | ~1030 | IR (Strong) |

Conformational Analysis via Vibrational Spectroscopy

The butyl chain and the P-O-C linkages in this compound can exist in various rotational conformations (rotamers). Vibrational spectroscopy can be a powerful tool to study this conformational isomerism. Different conformers can give rise to slightly different vibrational frequencies, particularly for the skeletal vibrations in the fingerprint region of the IR and Raman spectra.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI) Fragmentation:

In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of dialkyl alkylphosphonates is typically characterized by several key pathways. researchgate.netnih.gov

A primary fragmentation route involves the cleavage of the P-C bond, leading to the loss of the butyl radical (•C₄H₉). Another common pathway is the cleavage of the P-O bond, resulting in the loss of a methoxy radical (•OCH₃). Rearrangements, such as the McLafferty rearrangement, are also common in alkyl esters and can lead to the elimination of neutral molecules like alkenes. nih.govresearchgate.net For this compound, this would involve the transfer of a hydrogen atom from the butyl chain to the phosphoryl oxygen, followed by the elimination of butene (C₄H₈).

Based on these principles, the expected EI fragmentation pattern of this compound is detailed in the interactive table below.

Interactive Data Table: Predicted EI-MS Fragmentation of this compound

| m/z (predicted) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 166 | [C₆H₁₅O₃P]⁺• | C₆H₁₅O₃P | Molecular Ion (M⁺•) |

| 151 | [C₅H₁₂O₃P]⁺ | C₅H₁₂O₃P | Loss of •CH₃ |

| 135 | [C₅H₁₂O₂P]⁺ | C₅H₁₂O₂P | Loss of •OCH₃ |

| 110 | [C₂H₇O₃P]⁺• | C₂H₇O₃P | Loss of C₄H₈ (Butene) via McLafferty Rearrangement |

| 109 | [CH₆O₃P]⁺ | CH₆O₃P | Loss of •C₄H₉ (Butyl radical) |

| 93 | [CH₂O₂P]⁺ | CH₂O₂P | Loss of •OCH₃ from [C₂H₅O₂P]⁺ |

| 79 | [H₄O₂P]⁺ | H₄O₂P | Further fragmentation |

Electrospray Ionization (ESI) Fragmentation:

ESI is a softer ionization technique, often used for more polar and thermally labile molecules. In positive-ion mode ESI-MS, organophosphorus compounds like this compound are expected to be detected primarily as protonated molecules [M+H]⁺ or as adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.netdoi.org

Fragmentation in ESI is typically induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For the protonated molecule of this compound ([C₆H₁₅O₃P+H]⁺, m/z 167), fragmentation would likely involve the neutral loss of methanol (B129727) (CH₃OH) or butene (C₄H₈). doi.org

Interactive Data Table: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion m/z | Product Ion m/z (predicted) | Neutral Loss | Formula of Neutral Loss |

| 167 | 135 | Methanol | CH₃OH |

| 167 | 111 | Butene | C₄H₈ |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion from its exact mass, as each element has a unique mass defect.

For this compound, the molecular formula is C₆H₁₅O₃P. The theoretical exact mass of the neutral molecule and its common adducts can be calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ³¹P = 30.973762).

An HRMS measurement that corresponds to these calculated values would confirm the elemental composition of this compound with a high degree of confidence.

Data Table: Theoretical Exact Masses for this compound

| Ion | Formula | Theoretical Exact Mass (m/z) |

| [M]⁺• | [C₆H₁₅O₃P]⁺• | 166.07585 |

| [M+H]⁺ | [C₆H₁₆O₃P]⁺ | 167.08370 |

| [M+Na]⁺ | [C₆H₁₅O₃PNa]⁺ | 189.06564 |

| [M+K]⁺ | [C₆H₁₅O₃PK]⁺ | 205.03958 |

X-ray Diffraction Studies of Solid-State Butylphosphonate Derivatives (if crystalline forms exist)

As of the current literature, there are no published X-ray diffraction studies specifically for the crystalline form of pure this compound. The absence of such data may suggest that the compound is difficult to crystallize under standard laboratory conditions, possibly due to its relatively low melting point and the conformational flexibility of the butyl chain. Small, non-polar, or flexible molecules can often be challenging to grow into single crystals suitable for X-ray analysis. mdpi.comunibo.it

However, X-ray diffraction studies have been successfully conducted on a variety of solid-state derivatives of butylphosphonate. These studies often involve metal complexes or salts where the phosphonate group acts as a ligand, or molecules where the butylphosphonate moiety is part of a larger, more rigid structure. For example, the crystal structures of several metal-organic frameworks and complexes incorporating tert-butylphosphonic acid have been determined. nih.gov These studies provide valuable insights into the coordination chemistry and solid-state packing of the butylphosphonate group, revealing how it interacts with other atoms and molecules to form ordered crystalline lattices. While not directly informative of the crystal structure of this compound itself, they demonstrate the structural versatility of the butylphosphonate functional group in the solid state.

Computational and Theoretical Chemistry Studies of Dimethyl Butylphosphonate

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for elucidating the fundamental electronic properties of molecules. However, specific data from such investigations on dimethyl butylphosphonate are not present in the current body of scientific literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

There are no available studies that have published Density Functional Theory (DFT) calculations to determine the electronic structure and energetics of this compound. Such calculations would typically provide insights into orbital energies, charge distribution, and the thermodynamic stability of the molecule.

Ab Initio Methods for Molecular Properties and Reaction Intermediates

Similarly, a search of scientific databases reveals no specific applications of ab initio methods to investigate the molecular properties and potential reaction intermediates of this compound. These higher-level computational methods could offer precise information on its geometry, vibrational frequencies, and the nature of transient species involved in its chemical transformations.

Molecular Dynamics Simulations

Molecular dynamics simulations are instrumental in understanding the behavior of molecules over time, including their conformational changes and interactions in solution.

Intermolecular Interactions and Aggregation Behavior in Solution

No specific molecular dynamics studies on the intermolecular interactions and aggregation behavior of this compound in various solvents have been found in the literature. This area of research would be crucial for understanding its behavior in complex environments.

Theoretical Insights into Reactivity and Selectivity

A dedicated theoretical analysis of the reactivity and selectivity of this compound is not available. Computational studies in this area would be essential for predicting its behavior in chemical reactions and for designing new synthetic pathways.

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry, used to elucidate the mechanisms of chemical reactions. It involves identifying the transition state—the highest energy point along the minimum energy path connecting reactants and products. The structure and energy of this transient species determine the kinetic feasibility and rate of a reaction.

For phosphonate (B1237965) compounds, computational methods such as Density Functional Theory (DFT) are employed to map out potential reaction pathways. researchgate.netresearchgate.net The process begins with the geometric optimization of the reactant and product molecules. Following this, various computational techniques, such as relaxed surface scans or more advanced methods like the nudged elastic band (NEB), are used to locate a probable geometry for the transition state. youtube.com This geometry is then subjected to an optimization algorithm to precisely locate the saddle point on the potential energy surface. youtube.com

A critical step in confirming a true transition state is a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate from reactant to product. youtube.com The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a key parameter in chemical kinetics. pku.edu.cn For instance, studies on related organophosphorus compounds have computationally detailed reaction pathways for processes like hydrolysis and cycloadditions, identifying the rate-determining steps by comparing the activation energies of different potential pathways. researchgate.netpku.edu.cn

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

|---|---|---|---|---|

| Reactant Complex (RC) | Initial state of interacting molecules | 0.0 | Intermolecular distances > 3 Å | 0 |

| Transition State (TS) | Highest energy point on the reaction path | +21.5 | Partially formed/broken bonds (e.g., P-O bond length: 2.1 Å) | 1 |

| Intermediate (IM) | A metastable species along the reaction path | -5.2 | Fully formed new bonds, distinct geometry | 0 |

| Product Complex (PC) | Final state of associated product molecules | -15.8 | Products in close proximity | 0 |

Energetic Profiles of Degradation and Derivatization Processes

Understanding the degradation and derivatization of this compound is crucial for assessing its environmental fate and for developing potential functionalization strategies. Computational chemistry allows for the construction of detailed energetic profiles for these processes.

Derivatization: Derivatization involves chemically modifying the parent molecule. For this compound, this could involve reactions at the phosphoryl (P=O) group or substitution at the ester linkages. Computational modeling can predict the most likely sites for chemical attack and the energetic costs and thermodynamic driving forces for such reactions. For example, field-induced displacement reactions have been studied for various organophosphorus compounds, providing insight into their transformations under specific conditions. rsc.org By calculating the energetic profiles, researchers can screen potential derivatization reactions and identify promising synthetic routes before undertaking extensive experimental work.

| Reaction Coordinate Step | Species Involved | Relative Free Energy (ΔG, kJ/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Phosphonate + H₂O) | 0 | Initial state |

| 2 | Transition State 1 (TS1) | +95 | Nucleophilic attack of water on phosphorus center |

| 3 | Pentavalent Intermediate | +15 | Formation of a five-coordinate phosphorus species |

| 4 | Transition State 2 (TS2) | +70 | Departure of the leaving group (e.g., methoxy) |

| 5 | Products (Hydrolyzed Phosphonate + Alcohol) | -40 | Final state |

Force Field Development and Validation for Phosphonate Systems

While quantum mechanics provides high accuracy, it is computationally expensive, limiting its application to relatively small systems or short timescales. j-octa.com For large-scale simulations, such as studying the behavior of this compound in a solvent or at an interface, classical molecular mechanics (MM) and molecular dynamics (MD) are employed. The accuracy of these simulations depends entirely on the quality of the underlying "force field". nih.govusc.edu

A force field is a set of mathematical functions and associated parameters that define the potential energy of a system based on the positions of its atoms. j-octa.com These parameters must be specifically developed for the chemical moieties of interest. The development of force field parameters for phosphonate systems involves a multi-step process:

Parameterization: This step involves defining the atom types, charges, bond lengths, angles, and dihedral parameters for the phosphonate group. High-level quantum mechanical calculations are performed on small, representative molecules (e.g., dimethyl methylphosphonate) to generate data about their potential energy surfaces. escholarship.orgumich.edu The force field parameters are then adjusted to reproduce these high-level quantum energy landscapes as accurately as possible. umich.edu

Validation: Once a set of parameters is developed, it must be rigorously validated. nih.gov This is achieved by performing MD simulations with the new force field and comparing the calculated macroscopic and microscopic properties against either experimental data or high-level ab initio molecular dynamics (AIMD) simulations. nih.govaip.org Common validation targets include thermodynamic properties like the enthalpy of vaporization and density, as well as structural properties like radial distribution functions (RDFs), which describe the local coordination environment in a liquid. nih.govaip.org For example, studies have validated the Generalized Amber Force Field (GAFF) for organophosphorus compounds by showing it can moderately well reproduce the liquid structures predicted by AIMD. nih.govaip.org

This rigorous development and validation process ensures that the force field can accurately model the behavior of phosphonate systems in large, complex environments, enabling meaningful molecular dynamics simulations. researchgate.net

| Force Field | Typical Model Compound for Parameterization | Validation Properties | Reference Method for Validation |

|---|---|---|---|

| AMBER/GAFF | Dimethyl methylphosphonate (B1257008), Methyldiphosphate | Liquid Density, Enthalpy of Vaporization, Radial Distribution Functions | Experimental Data, AIMD Simulations umich.edunih.govaip.org |

| CHARMM | Various phosphonate and phosphate (B84403) analogs | Conformational Energies, Vibrational Frequencies, Solvation Free Energy | Quantum Mechanics (DFT, Ab initio), Experimental Data |

| ReaxFF | Phosphate glasses, small organophosphorus molecules | Reaction energetics, Bond dissociation, Structural properties of amorphous materials | Quantum Mechanics (DFT) aip.org |

Applications in Chemical Systems and Industrial Processes

Role in Solvent Extraction Chemistry

Solvent extraction is a crucial technology for the separation and purification of a wide range of elements and compounds. Organophosphorus compounds, particularly phosphonates, have been extensively investigated as extractants due to their strong affinity for metal ions.

Extraction of Lanthanide and Actinide Metal Ions

The separation of lanthanides and actinides is of significant importance in the nuclear fuel cycle and for the recovery of valuable rare earth elements. While specific studies focusing exclusively on dimethyl butylphosphonate are limited, research on analogous dialkyl alkylphosphonates provides strong evidence for its potential in this area.

Phosphonates are generally considered superior extractants for actinides compared to their phosphate (B84403) counterparts, such as tributyl phosphate (TBP), which is widely used in the PUREX process for nuclear fuel reprocessing. The higher basicity of the phosphoryl oxygen in phosphonates leads to the formation of stronger complexes with actinide ions. For instance, studies on dibutylpropyl phosphonate (B1237965) (DBPrP) and dibutylpentyl phosphonate (DBPeP) have shown significantly larger distribution coefficient values for the extraction of Uranium(VI) and Thorium(IV) compared to TBP.

The extraction mechanism for actinides by dialkyl alkylphosphonates from nitric acid media typically involves the formation of neutral complexes that are solvated by the extractant and subsequently extracted into the organic phase. For example, the extraction of Thorium(IV) by dibutyl butylphosphonate (DBBP) is believed to proceed via the formation of a trisolvate complex.

Table 1: Comparison of Uranium(VI) Extraction by TBP and Dialkyl Alkylphosphonates

| Extractant | Relative Extraction Efficiency for U(VI) |

|---|---|

| Tributyl Phosphate (TBP) | Lower |

| Dibutylpropyl Phosphonate (DBPrP) | Higher |

| Dibutylpentyl Phosphonate (DBPeP) | Highest |

This table illustrates the trend of increasing extraction efficiency for Uranium(VI) with increasing basicity of the phosphoryl oxygen in the organophosphorus extractant.

Extraction of Inorganic Acids (e.g., Phosphoric Acid)

Microscopic Structures and Aggregation in Extraction Systems

The formation of a third phase during solvent extraction, particularly when dealing with high concentrations of metal ions, is a significant operational challenge. Understanding the aggregation behavior of the extractant and its metal complexes is crucial for mitigating this issue. While direct studies on the microscopic structures and aggregation of this compound are scarce, research on the closely related dibutyl butylphosphonate (DBBP) offers valuable insights.

Dynamic Light Scattering (DLS) studies have been employed to investigate the aggregation behavior of DBBP in the presence of metal ions like Zirconium(IV). These studies have shown that the Zr-DBBP complexes are relatively more stable and exhibit sharper aggregate size distributions compared to Zr-TBP complexes, suggesting a lower tendency for third-phase formation with DBBP. The size of the aggregates is influenced by the metal loading in the organic phase, with a decrease in aggregate size observed at lower metal concentrations. This suggests that this compound may also exhibit favorable aggregation properties, potentially offering advantages over TBP in certain extraction systems.

Catalytic and Reagent Applications in Organic Synthesis

Beyond its role in separation science, the phosphonate moiety in this compound allows for its participation in various organic transformations, either as a key intermediate or as a component of catalytic systems.

Role as an Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. Phosphonates are known to be valuable reagents in MCRs for the synthesis of a diverse range of heterocyclic compounds.

While direct examples specifying the use of this compound are not extensively documented, the general mechanism of MCRs involving dialkyl phosphites strongly implies its role as an intermediate. In these reactions, a dialkyl phosphite (B83602), such as dibutyl phosphite, reacts with an aldehyde and an amine in what is known as the Kabachnik-Fields reaction to form an α-aminophosphonate. This intermediate can then undergo further transformations to yield various heterocyclic structures. For instance, the microwave-assisted, catalyst- and solvent-free three-component condensation of 2-formylbenzoic acid, a primary amine (like butylamine), and a dialkyl phosphite (such as dibutyl phosphite) has been shown to produce isoindolin-1-one-3-phosphonates in high yields. Given that this compound is the corresponding ester of butylphosphonic acid, its formation as an intermediate in such reactions starting from dimethyl phosphite and a butyl-containing reactant is highly plausible.

Table 2: Example of a Multi-Component Reaction Involving a Dialkyl Phosphite

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|

| 2-Formylbenzoic Acid | Butylamine | Dibutyl Phosphite | (2-butyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonate |

This table exemplifies a typical multi-component reaction where a dialkyl phosphite is a key reactant, leading to the formation of a heterocyclic phosphonate.

Use in Specific Organometallic Catalysis

Phosphorus-based ligands are of paramount importance in the field of organometallic catalysis, as they can be fine-tuned to modulate the reactivity and selectivity of a metal center. However, based on the available scientific literature, there is no specific information on the application of this compound as a ligand or catalyst in organometallic reactions. The research in this area has predominantly focused on phosphine (B1218219) ligands.

Coordination Chemistry and Ligand Design

The butylphosphonate moiety, derived from this compound, serves as a versatile building block in coordination chemistry due to the strong affinity of its phosphonate group for a wide range of metal ions. The oxygen atoms of the phosphonate group are hard donors, making them particularly suitable for binding with hard Lewis acids like transition metal and lanthanide ions.

Complexation with Transition Metals and Lanthanides

Organophosphorus compounds, including butylphosphonates, are effective ligands for complexing with both d-block transition metals and f-block lanthanides. researchgate.netwikipedia.org The interaction is primarily between the metal cation and the negatively charged oxygen atoms of the deprotonated phosphonate group (-PO₃²⁻). This interaction forms stable metal-ligand bonds.

Lanthanide ions (Ln³⁺), known for their large ionic radii and preference for oxygen-donor ligands, readily form complexes with phosphonates. nih.govugent.be The coordination environment around the lanthanide ion in these complexes is often of a high coordination number (typically 8 or 9), accommodating multiple phosphonate ligands or a combination of phosphonate and solvent molecules (e.g., water). nih.govstaffs.ac.uk The formation of these complexes is driven by the favorable electrostatic interaction between the highly charged Ln³⁺ ion and the phosphonate oxygen atoms.

Similarly, transition metals in various oxidation states (e.g., Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺) form stable complexes with phosphonate ligands. mdpi.comscispace.com The geometry and stability of these complexes depend on the specific metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Table 1: Representative Coordination Characteristics of Phosphonate Ligands with Metal Ions

| Metal Ion | Typical Coordination Number | Common Geometries | Reference(s) |

|---|---|---|---|

| La³⁺ | 8, 9 | Tricapped Trigonal Prismatic, Square Antiprismatic | nih.govnih.gov |

| Gd³⁺ | 9 | Distorted Tricapped Trigonal Prismatic | nih.gov |

| Dy³⁺, Er³⁺ | 8, 9 | Monocapped Square Antiprismatic | rsc.org |

| Ca²⁺ | 6 | Distorted Octahedral | scispace.com |

| Mn²⁺, Co²⁺, Ni²⁺ | 6 | Octahedral | mdpi.com |

Structural Aspects of Metal-Butylphosphonate Complexes

The structural diversity of metal-phosphonate complexes is vast, ranging from simple mononuclear species to extended one-, two-, or three-dimensional coordination polymers. ugent.bemdpi.com The butylphosphonate ligand can adopt several coordination modes, which contributes to this structural variety.

Monodentate: One phosphonate oxygen binds to a single metal center.

Bidentate Chelating: Two oxygen atoms from the same phosphonate group bind to a single metal center, forming a small chelate ring.

Bidentate Bridging: Two oxygen atoms from the same phosphonate group bind to two different metal centers.

Tridentate Bridging/Chelating: All three oxygen atoms of the phosphonate group are involved in bonding to one or more metal centers.

In lanthanide complexes, the coordination polyhedron is often a slightly distorted tricapped trigonal prism, with donor atoms from the phosphonate groups and other co-ligands or solvent molecules occupying the vertices. nih.gov For instance, crystal structures of lanthanide complexes with functionalized phosphonates reveal that the pendant arms of the ligands wrap around the nine-coordinate Ln(III) centers. nih.gov The Ln-O bond distances are a key structural parameter, and a contraction in these distances is typically observed across the lanthanide series (the "lanthanide contraction"). nih.gov In some cases, phosphonate esters can also coordinate directly to lanthanide ions, forming monomers or chloride-bridged dimers depending on the size of the lanthanide cation and the steric bulk of the ligand. rsc.org

Design of Polydentate Ligands Incorporating Butylphosphonate Moieties

A key strategy in modern ligand design is the incorporation of multiple donor groups into a single molecule to create a polydentate (or chelating) ligand. libretexts.orgunacademy.com When such a ligand binds to a metal ion, it forms one or more rings, a phenomenon known as chelation. This chelate effect results in complexes with significantly higher thermodynamic stability compared to analogous complexes formed with separate monodentate ligands. libretexts.org

The butylphosphonate group is an excellent component for inclusion in polydentate ligand architectures. researchgate.netalfachemic.com By chemically linking one or more butylphosphonate moieties to a molecular backbone—often one containing other donor atoms like amines or carboxylates—designers can create ligands that can bind to a metal center at multiple points simultaneously. wikipedia.orgnih.gov

For example, attaching phosphonate groups to a triazacyclononane (a cyclic amine) backbone creates a nonadentate ligand with nine potential donor atoms (three nitrogens and six phosphonate oxygens). nih.gov Such ligands can completely encapsulate a metal ion, leading to highly stable and kinetically inert complexes. This approach is crucial for applications where the metal ion must be securely held, such as in medical imaging agents or catalysts. The butyl group in these ligands can also be functionalized to tune the solubility and electronic properties of the final complex.

Applications in Materials Science (Mechanistic Focus)

This compound is utilized as an additive in polymeric materials to impart specific properties, notably flame retardancy and plasticity. The efficacy of the compound in these roles is rooted in its chemical behavior at elevated temperatures or its physical interactions with polymer chains.

Investigation of Flame Retardancy Mechanisms

Organophosphorus compounds, including this compound, are effective flame retardants that can act through mechanisms in both the gas phase and the condensed (solid) phase. nih.govmdpi.com The dominant mechanism often depends on the specific polymer, the structure of the phosphonate, and the combustion conditions.

Gas-Phase Mechanism: The primary role of many phosphorus-based flame retardants is to inhibit the self-sustaining radical chain reactions of combustion in the gas phase (the flame itself). researchgate.net

Thermal Decomposition: Upon heating, this compound decomposes. nih.gov The P-C and O-C bonds are relatively weak and can cleave to release phosphorus-containing radical species.

Radical Trapping: Highly reactive species such as PO• and HPO• are generated in the gas phase. nih.gov These phosphorus radicals are very effective at scavenging the key radicals responsible for flame propagation, namely H• and OH•.

H• + PO• + M → HPO + M

OH• + PO• → HPO₂

H• + HPO• → H₂ + PO•

Flame Inhibition: By terminating these chain reactions, the phosphorus radicals reduce the heat generated by the flame and can extinguish it. This gas-phase action is often referred to as "flame poisoning." nih.gov

Condensed-Phase Mechanism: In the solid phase, the flame retardant can alter the pyrolysis of the polymer to promote the formation of a protective layer of char. frontiersin.org

Acid Formation: Thermal decomposition of the phosphonate can yield phosphoric or polyphosphoric acid. researchgate.netnih.gov

Dehydration and Crosslinking: This acid acts as a catalyst to dehydrate the polymer backbone, promoting crosslinking reactions.

Char Formation: Instead of breaking down into flammable volatile gases, the polymer forms a thermally stable, carbonaceous char layer on the surface. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen and preventing the escape of flammable gases. frontiersin.orgmdpi.com

Table 2: Influence of Phosphonate Flame Retardant on Flammability of Polybutylene Terephthalate (PBT)

| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Reference(s) |

|---|---|---|---|---|

| Neat PBT | 21.5 | No Rating (NR) | ~1100 | frontiersin.org |

| PBT + 14% DOPO-HQ* | 26.4 | V-0 | ~478 | frontiersin.org |

Note: Data for DOPO-HQ, a related organophosphorus compound, is shown to illustrate the typical effect of this class of flame retardants.

Chemical Mechanisms of Plasticizing Action

Plasticizers are additives that increase the flexibility, workability, and softness of a polymer. specialchem.comjinlichemical.com This is achieved by modifying the physical interactions between the polymer chains, a process known as external plasticization. specialchem.com

The mechanism of plasticizing action involves the insertion of this compound molecules between the long chains of a rigid polymer, such as polyvinyl chloride (PVC).

Intermolecular Force Reduction: In a rigid polymer like unplasticized PVC, the polymer chains are held together tightly by strong intermolecular forces (dipole-dipole interactions between C-Cl bonds). This proximity and strong attraction restrict chain movement, resulting in a hard, brittle material.

Shielding and Spacing: When this compound is added, its molecules position themselves between the PVC chains. The non-polar butyl group provides steric bulk, physically pushing the polymer chains apart. bausano.com This increases the "free volume" within the polymer matrix.

Solvation and Lubricity: The polar phosphonate group (P=O) can interact with the polar sites on the PVC polymer chains. bausano.com This interaction helps to shield the polymer chains' dipoles from each other, effectively lubricating their movement past one another.

By reducing the cohesive forces between polymer chains and increasing the spacing, the plasticizer lowers the material's glass transition temperature (Tg). specialchem.com Below its Tg, a polymer is rigid and glassy; above its Tg, it is soft and flexible. The addition of a plasticizer effectively lowers the temperature at which this transition occurs, making the material flexible at room temperature.

Table 3: Effect of Plasticizer on the Glass Transition Temperature (Tg) of PVC

| PVC Formulation | Plasticizer Content (phr*) | Glass Transition Temp. (Tg) | Resulting Material Property | Reference(s) |

|---|---|---|---|---|

| Unplasticized PVC | 0 | ~82 °C | Rigid | specialchem.comresearchgate.net |

| Plasticized PVC | 40 | ~41 °C | Semi-rigid | researchgate.net |

| Highly Plasticized PVC | 60 | ~9 °C | Flexible | researchgate.net |

phr = parts per hundred parts of resin

Precursor in the Synthesis of Other Functional Chemical Entities

This compound is a key starting material for the synthesis of other valuable phosphonate derivatives. The two primary transformations it undergoes are hydrolysis to form butylphosphonic acid and transesterification to produce different esters of butylphosphonic acid.

Hydrolysis to Butylphosphonic Acid

The hydrolysis of the methyl ester groups of this compound is a fundamental reaction that yields butylphosphonic acid. This transformation is typically achieved under acidic conditions, where the ester linkages are cleaved. For instance, the hydrolysis of analogous dimethyl phosphonates, such as dimethyl methylphosphonate (B1257008), is effectively carried out in hot-compressed water, yielding methylphosphonic acid and methanol (B129727) as the sole products. A similar process can be applied to this compound to produce butylphosphonic acid. This reaction is crucial as butylphosphonic acid itself is an important building block for various functional materials. A general representation of this hydrolysis is the treatment of an alkyl phosphonic acid ester with an acid or base to yield the corresponding alkyl phosphonic acid.

Transesterification to Other Butylphosphonate Esters

Transesterification of this compound allows for the synthesis of a variety of other butylphosphonate esters. This process involves reacting this compound with an alcohol in the presence of a catalyst, which results in the exchange of the methyl groups for other alkyl or aryl groups. This method is particularly useful for creating butylphosphonate esters with specific properties tailored for particular applications. While direct research on this compound is limited, the general reactivity of phosphonate esters suggests its utility in such transformations. For example, the transesterification of other phosphonates has been demonstrated to produce a range of mixed esters.

The following table summarizes the key synthetic transformations of this compound and the resulting functional chemical entities:

| Starting Material | Reagents/Conditions | Product | Application of Product |

| This compound | Acid or Base Catalyzed Hydrolysis | Butylphosphonic acid | Intermediate for synthesis of functional materials |

| This compound | Alcohol, Catalyst | Mixed Esters of Butylphosphonic Acid | Tailored properties for various applications |

These reactions highlight the role of this compound as a foundational molecule for accessing a broader range of butylphosphonate derivatives, each with potentially unique chemical and physical properties.

Environmental Chemical Fate and Abiotic Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes such as hydrolysis, photolysis, and thermolysis.

Hydrolytic Degradation in Aqueous Environments

The hydrolysis of dialkyl alkylphosphonates like Dimethyl butylphosphonate involves the cleavage of the phosphoester bonds (P-O-C). This process is a key pathway for the degradation of organophosphorus compounds in aqueous environments. The reaction is generally catalyzed by acids or bases. nih.gov

Under acidic or basic conditions, a water molecule attacks the electrophilic phosphorus atom, leading to the stepwise cleavage of the methoxy (B1213986) groups. The first hydrolysis step would produce Methyl butylphosphonate and methanol (B129727). The second step would yield Butylphosphonic acid and another molecule of methanol. The rate of hydrolysis is highly dependent on pH and temperature. nih.gov Generally, hydrolysis is faster under basic conditions compared to acidic or neutral conditions for similar phosphonate (B1237965) esters. nih.gov However, specific kinetic data, such as half-life values for this compound in various aqueous environments, are not available in published literature.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Organophosphonates can undergo photolytic degradation, and this process can be direct or indirect.

Direct Photolysis : Occurs when the molecule itself absorbs photons, leading to an excited state and subsequent bond cleavage.

Indirect Photolysis : Involves other substances in the environment, such as hydroxyl radicals (•OH) or singlet oxygen, which are generated by light and then react with the compound.

For phosphonates, degradation is often enhanced in the presence of photosensitizers like iron salts or photocatalysts such as titanium dioxide (TiO2). nih.govsemanticscholar.org The degradation process typically involves the oxidation of the organic parts of the molecule. For this compound, this would likely involve reactions at the P-C bond and the butyl and methyl groups. Specific studies detailing the quantum yield, reaction rates, or byproducts of the photochemical degradation of this compound have not been identified.

Thermochemical Decomposition Processes

Thermochemical decomposition refers to the breakdown of a compound at elevated temperatures. For phosphonate and phosphate (B84403) esters, this process typically involves the elimination of a phosphorus acid and the formation of an alkene. nih.gov In the case of this compound, heating could lead to the cleavage of the P-O and C-O bonds.

The specific products and decomposition temperatures are influenced by the chemical structure and the presence of catalysts or other substances. acs.orgimperial.ac.uk Thermal degradation of tributyl phosphate, a related compound, has been shown to produce butene. nih.gov A similar pathway for this compound might be expected, but detailed studies, including decomposition temperatures and the identity of resulting volatile species, are not available for this specific compound.

Identification and Characterization of Abiotic Chemical Transformation Products

Based on the general degradation pathways described above, the expected abiotic transformation products of this compound would be:

From Hydrolysis : Methyl butylphosphonate, Butylphosphonic acid, and Methanol.

From Photolysis/Oxidation : In addition to hydrolysis products, further oxidation could lead to smaller organic molecules, carbon dioxide, and inorganic phosphate.

From Thermolysis : Potential products could include alkenes (such as butene) and various volatile phosphorus-containing species.

It is crucial to reiterate that these are predicted products based on the degradation of similar compounds. There are no specific studies in the reviewed literature that have identified and characterized the actual abiotic transformation products of this compound.

Stability of this compound in Various Chemical Matrices

The stability of a chemical compound is its resistance to chemical change in a given environment. For this compound, stability would be influenced by factors such as pH, temperature, light exposure, and the presence of other reactive chemical species in the matrix (e.g., soil, water, solvents).

Phosphonate esters are known to be more stable to hydrolysis than phosphate esters. nih.gov However, without specific experimental data, a quantitative assessment of the stability of this compound in different chemical matrices cannot be provided.

Data on Abiotic Degradation of this compound

No specific experimental data for the abiotic degradation pathways of this compound was found in the available literature. The following table is a placeholder to illustrate how such data would be presented if available.

| Degradation Pathway | Conditions | Half-life (t½) | Major Transformation Products |

|---|---|---|---|

| Hydrolysis | Data not available | Data not available | Data not available |

| Photolysis | Data not available | Data not available | Data not available |

| Thermolysis | Data not available | Data not available | Data not available |

Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone for the analysis of organophosphorus compounds, enabling the separation of dimethyl butylphosphonate from impurities, reactants, and degradation products. Gas and liquid chromatography, particularly when coupled with mass spectrometry, offer powerful tools for both qualitative identification and quantitative measurement.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification based on both the retention time of the compound as it passes through the GC column and its unique mass spectrum.

Detailed analytical methods have been developed for closely related lower alkyl-phosphonates, such as dimethyl methylphosphonate (B1257008) (DMMP). These methods are readily adaptable for this compound due to their structural similarities. For instance, a robust GC-MS procedure for DMMP demonstrated high linearity across a wide range of concentrations (1 to 1000 ng/mL) and a low method detection limit of 0.331 ng/mL in acetonitrile (B52724). Such methods exhibit excellent sensitivity and repeatability, making them ideal for trace analysis.

The selection of the GC column is critical for achieving good separation. Capillary columns, such as those with a 5% OV-210 stationary phase on Gas Chrom Q, are effective for analyzing organophosphorus compounds. The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure sharp peaks and reproducible retention times. For phosphorus-containing compounds, a flame photometric detector (FPD) operating in phosphorus mode can be used for selective and sensitive detection.

Table 1: Example GC and GC-MS Parameters for Analysis of Related Organophosphonates

| Parameter | Example Condition 1 (GC-FPD) | Example Condition 2 (GC-MS) | Example Condition 3 (GC-MS) |

|---|---|---|---|

| Compound Class | Ionic Alkyl Phosphoric Compounds (as benzyl (B1604629) esters) | Dimethyl Methylphosphonate (DMMP) | Organophosphate Esters |

| Column | Glass column (5% OV-210 on 80/100 mesh Gas Chrom Q) | Capillary Column | HP-5MS (30 m × 0.25 mm, 0.25 μm) |

| Oven Program | 170°C, ramp 16°C/min to 225°C (hold 4 min) | Not specified | 50°C (hold 1 min), ramp 20°C/min to 200°C, ramp 10°C/min to 280°C (hold 5 min) |

| Injector Temperature | 250°C | Not specified | 280°C |

| Carrier Gas | Helium (30 mL/min) | Not specified | Helium (1.0 mL/min) |

| Detector | Flame Photometric Detector (FPD) | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Detection Limit | < 2 pmol | 0.331 ng/mL | 0.002-0.005 μg/L |

For the analysis of less volatile degradation products of this compound or for analyzing mixtures that are not suitable for GC, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

Reverse-phase HPLC (RP-HPLC) is commonly employed for organophosphorus compounds. For example, a method for the related compound dibutyl butylphosphonate uses a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to improve peak shape. Using a mass spectrometer as a detector (LC-MS) significantly enhances the analytical power, providing molecular weight and structural information that aids in the definitive identification of analytes. LC-MS is particularly valuable for identifying unknown degradation products in complex matrices. The development of LC-MS methods for phosphonates often involves hydrophilic interaction chromatography (HILIC) to achieve good separation, followed by detection using electrospray ionization (ESI) in negative polarity mode.

Table 2: Example HPLC and LC-MS Parameters for Analysis of Related Phosphonates

| Parameter | Example Condition 1 (RP-HPLC) | Example Condition 2 (LC-MS/MS) | Example Condition 3 (UHPLC-FLR) |

|---|---|---|---|

| Analyte(s) | Dibutyl butylphosphonate | Cabozantinib (and internal standard) | Glyphosate and AMPA |

| Column | Newcrom R1 or C18 | Xbridge C18 (50 × 4.6 mm, 5 µm) | Not specified |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid (or Formic Acid for MS) | 10 mM Ammonium (B1175870) Formate and Methanol (B129727) (20:80 v/v) | Not specified (requires derivatization) |

| Flow Rate | Not specified | 0.7 mL/min | Not specified |

| Detection | UV or MS | Triple Quadrupole MS (ESI positive mode) | Fluorescence Detector (FLR) |

| Mode | Reverse Phase | Isocratic | Not specified |

Development and Validation of Analytical Methods for Specific Matrices

The development of a reliable analytical method for this compound requires a systematic process to optimize all parameters, from sample preparation to final detection. Once developed, the method must be rigorously validated to ensure its performance characteristics are suitable for the intended application. Method validation is a formal process that establishes, through laboratory studies, that the method is accurate, precise, and reliable for the analysis of the analyte in a specific matrix (e.g., water, soil, biological fluids).

Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.